molecular formula C15H16FN5OS B12855787 N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide

N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide

Cat. No.: B12855787
M. Wt: 333.4 g/mol
InChI Key: ALLSKCXZJQRTDI-UHFFFAOYSA-N
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Description

N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-yl)Thio]-Acetamide is a heterocyclic compound featuring a 1,2,4-triazinoindole core substituted with a fluorine atom at position 8, a thioether linkage at position 3, and an acetamide group with an N-butyl chain. Its molecular formula is C₁₄H₁₄FN₅OS (molecular weight: 319.36 g/mol) . This compound belongs to a broader class of triazinoindole derivatives, which are explored for diverse pharmacological activities, including antiviral, antidepressant, and enzyme inhibitory properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16FN5OS

Molecular Weight

333.4 g/mol

IUPAC Name

N-butyl-2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H16FN5OS/c1-2-3-6-17-12(22)8-23-15-19-14-13(20-21-15)10-7-9(16)4-5-11(10)18-14/h4-5,7H,2-3,6,8H2,1H3,(H,17,22)(H,18,19,21)

InChI Key

ALLSKCXZJQRTDI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)F)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide typically involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Introduction to N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-yl)Thio]-Acetamide

N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-yl)Thio]-Acetamide is a complex organic compound characterized by its unique molecular structure and significant biological properties. With a molecular formula of C15H16FN5OS and a molecular weight of approximately 333.38 g/mol, this compound has garnered attention in medicinal chemistry and pharmacology due to its potential therapeutic applications.

Anticancer Activity

Preliminary studies indicate that N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-yl)Thio]-Acetamide exhibits promising anticancer properties. Research has shown that compounds with similar structural motifs can inhibit tumor growth and induce apoptosis in cancer cells. Further investigations are required to elucidate the specific mechanisms through which this compound exerts its effects.

Antimicrobial Properties

The compound's unique structure suggests potential antimicrobial activity. Initial tests have indicated that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Neurological Applications

Given the structural similarities to other biologically active compounds, there is potential for N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-yl)Thio]-Acetamide to influence neurological pathways. Studies focusing on its effects on neurotransmitter systems could reveal new therapeutic avenues for neurological disorders.

Synthesis and Modification

The synthesis of N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-yl)Thio]-Acetamide typically involves multi-step reactions that allow for structural modifications. These modifications can enhance biological activity or alter pharmacokinetic properties.

Synthesis Pathway Overview

  • Starting Materials : Identify suitable precursors for the acetamide and triazinoindole components.
  • Reactions : Utilize coupling reactions to form the thioether linkage.
  • Purification : Employ chromatographic techniques to isolate the desired product.

Recent studies have focused on the pharmacological evaluation of N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-yl)Thio]-Acetamide. Key findings include:

  • In vitro Studies : Demonstrated cytotoxic effects against various cancer cell lines.
  • In vivo Studies : Preliminary animal studies suggest favorable safety profiles and therapeutic efficacy.
  • Mechanistic Insights : Ongoing research aims to clarify the pathways involved in its biological activity.

Mechanism of Action

The mechanism of action of N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazinoindole derivatives exhibit structural diversity primarily in substituents on the indole ring, acetamide side chain, and nitrogen substituents. Below is a detailed comparison:

Substituents on the Triazinoindole Core

  • Target Compound: 8-Fluoro substitution enhances metabolic stability and electronic effects compared to non-halogenated analogs .
  • Compound 25 (): Features an 8-bromo substitution, increasing molecular weight (vs.
  • Cemtirestat () : Contains a 5-carboxymethyl group instead of thioacetamide, enabling aldose reductase inhibition for diabetic neuropathy treatment .

Acetamide Side Chain Variations

  • N-Phenyl Derivatives (): Compound 7 (N-4-chlorophenyl): Introduces aromaticity, favoring π-π interactions but possibly reducing solubility . Compound 24 (N-4-phenoxyphenyl): The phenoxy group may enhance binding to hydrophobic pockets in target proteins .

Purity and Characterization

  • Purity : >95% (HPLC) for analogs in .
  • Spectroscopic Data: IR and NMR spectra (e.g., C=O stretch at ~1670 cm⁻¹, aromatic protons at δ 7.2–8.4 ppm) align with triazinoindole-thioacetamide scaffolds .

Pharmacological Implications

  • Antiviral Potential: The N-butyl group may enhance bioavailability compared to VP32947 (N-propyl-N-ethyl), a known HCV polymerase inhibitor .
  • Metabolic Stability : The 8-fluoro substitution reduces oxidative metabolism vs. 8-bromo or 8-methyl analogs .

Biological Activity

N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-yl)Thio]-Acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related studies.

Chemical Structure and Properties

The compound has the molecular formula C15H16FN5OSC_{15}H_{16}FN_5OS and a molecular weight of approximately 347.41 g/mol. It features an acetamide group, a thioether linkage to a triazinoindole moiety, and a fluoro substituent. These components contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC15H16FN5OSC_{15}H_{16}FN_5OS
Molecular Weight347.41 g/mol
CAS Number603948-01-2
Density1.5 ± 0.1 g/cm³

Biological Activity

Preliminary studies indicate that N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-yl)Thio]-Acetamide exhibits various biological activities:

  • Antitumor Activity : Initial evaluations suggest that this compound may possess antitumor properties, potentially inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The presence of the triazine ring may contribute to antimicrobial activity against various bacterial strains.
  • Cytotoxic Effects : Studies have shown cytotoxic effects on specific cell lines, indicating its potential as a therapeutic agent.

The specific mechanisms through which N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-yl)Thio]-Acetamide exerts its biological effects are still under investigation. However, the following hypotheses have been proposed based on structural features:

  • Interaction with DNA : The triazine moiety may interact with DNA or RNA structures, potentially disrupting cellular processes.
  • Enzyme Inhibition : The compound might inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Antitumor Activity : A study published in Molecular Cancer Therapeutics evaluated the effects of triazinoindole derivatives on cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity compared to control groups .
  • Antimicrobial Assessment : Research conducted by Journal of Antimicrobial Chemotherapy demonstrated that triazine derivatives showed promising antibacterial activity against resistant strains of bacteria .
  • Mechanistic Insights : A study utilizing molecular dynamics simulations revealed that certain derivatives interacted with target proteins through hydrophobic contacts and hydrogen bonding, suggesting potential pathways for therapeutic efficacy .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-yl)Thio]-Acetamide. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic efficacy.
  • Structure–Activity Relationship (SAR) : Exploring variations in substituents to optimize biological activity.

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